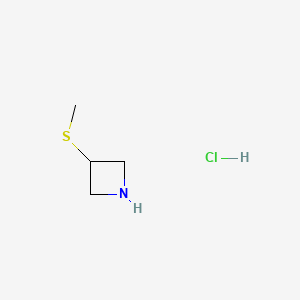

3-(Methylthio)azetidine hydrochloride

Description

3-(Methylthio)azetidine hydrochloride is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a methylthio (-SCH₃) group at the 3-position, along with a hydrochloride counterion. The methylthio group confers distinct electronic and steric properties compared to other substituents (e.g., methoxy, sulfonyl), influencing reactivity, solubility, and biological interactions.

The methylthio substituent, a soft nucleophile, may enhance interactions with sulfur-binding biological targets or participate in redox reactions. The hydrochloride salt improves solubility in polar solvents, a critical factor for pharmacokinetics in drug development .

Properties

IUPAC Name |

3-methylsulfanylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS.ClH/c1-6-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQXOKYPKFJWAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CNC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417793-19-1 | |

| Record name | 3-(methylsulfanyl)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)azetidine hydrochloride typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)azetidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The azetidine ring can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

3-(Methylthio)azetidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Methylthio)azetidine hydrochloride is primarily driven by the ring strain of the azetidine ring, which makes it highly reactive under appropriate conditions . The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic or electrophilic interactions. The presence of the methylthio group further enhances its reactivity and allows for selective functionalization.

Comparison with Similar Compounds

Key Observations :

- Electron Effects : The methylthio group (-SCH₃) is less electronegative than methoxy (-OCH₃) but more polarizable, enabling unique nucleophilic interactions .

- Solubility : Sulfonyl (-SO₂CH₃) and methoxy analogs exhibit higher aqueous solubility due to stronger hydrogen-bonding capacity, whereas methylthio derivatives may favor lipid-rich environments .

- Reactivity : Methylthio groups are prone to oxidation (e.g., forming sulfoxides or sulfones), unlike stable sulfonyl or ether substituents, which could limit their utility in oxidative environments .

Biological Activity

3-(Methylthio)azetidine hydrochloride is a unique compound characterized by its four-membered azetidine ring structure, which incorporates a methylthio group. This structural feature enhances its reactivity and potential applications in medicinal chemistry. Various studies have explored its biological activities, revealing promising pharmacological properties.

- Molecular Formula : C₄H₈ClN₁S

- Molecular Weight : 143.63 g/mol

- Structure : The presence of the methylthio group contributes to its unique reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antiproliferative Effects : Studies have demonstrated that this compound has significant antiproliferative activity against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of MCF-7 breast cancer cells, with IC₅₀ values comparable to established anticancer agents .

- Mechanism of Action : The compound appears to interact with tubulin, disrupting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other known anticancer agents that target microtubule dynamics .

- Potential for Drug Development : Given its structural properties, this compound serves as a valuable building block for synthesizing novel drug candidates aimed at various therapeutic areas, including oncology and antimicrobial applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 3-Methylazetidine hydrochloride | 0.88 | Lacks the methylthio group; simpler structure |

| 2-(Azetidin-3-yl)propan-2-ol hydrochloride | 0.68 | Contains an alcohol functional group |

| Methyl azetidine-3-carboxylate hydrochloride | 0.69 | Contains a carboxylate moiety |

| Azetidin-3-ylmethanol hydrochloride | 0.86 | Features a hydroxymethyl group |

| (R)-3-(Methoxymethyl)pyrrolidine hydrochloride | 0.75 | Pyrrolidine framework; different nitrogen placement |

This table illustrates how the methylthio substitution in this compound may confer distinct reactivity and biological properties compared to these similar compounds.

Case Studies

- In Vitro Studies : In one study, the compound was tested against MCF-7 and MDA-MB-231 breast cancer cell lines, demonstrating IC₅₀ values in the range of 10–33 nM, indicating potent antiproliferative activity .

- Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound led to G₂/M phase arrest in MCF-7 cells, corroborating its role as an antimitotic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Methylthio)azetidine hydrochloride, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between azetidine derivatives and methylthiol-containing precursors. A base such as sodium hydroxide is used to deprotonate the thiol group, facilitating substitution at the azetidine's 3-position. Reaction temperatures are maintained at 50–80°C in anhydrous solvents (e.g., THF or DMF) to minimize side reactions. Post-reaction, the product is precipitated as the hydrochloride salt using HCl gas or concentrated HCl .

- Key Considerations : Purity is enhanced via recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol). Yield optimization requires strict control of stoichiometry and moisture exclusion.

Q. How is this compound characterized structurally, and what analytical techniques validate its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the azetidine ring’s integrity and methylthio substitution. Key signals include δ ~3.5–4.0 ppm (azetidine protons) and δ ~2.1 ppm (methylthio S–CH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks matching the molecular formula (CHNSCl).

- Elemental Analysis : Confirms Cl content (~20–22% for the hydrochloride salt) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.